Diisopropyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDPYKBIRQXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060808 | |
| Record name | Propane, 2,2'-thiobis- | |
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Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
120.00 to 122.00 °C. @ 760.00 mm Hg | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
625-80-9 | |
| Record name | Diisopropyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane, 2,2'-thiobis- | |
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| Record name | Diisopropyl sulfide | |
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| Record name | Propane, 2,2'-thiobis- | |
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| Record name | Propane, 2,2'-thiobis- | |
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| Record name | Diisopropyl sulphide | |
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| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-78.1 °C | |
| Record name | Diisopropyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture and Conformational Dynamics of Diisopropyl Sulfide
High-Resolution Structural Elucidation in the Gas Phase
High-resolution structural elucidation of diisopropyl sulfide (B99878) in the gas phase has primarily been conducted using techniques such as gas electron diffraction (GED) combined with ab initio quantum chemical calculations doi.orgscispace.com. These studies aim to determine the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Research has identified that the most stable conformer of diisopropyl sulfide exhibits C₂ symmetry doi.org. This C₂ symmetric conformer is characterized by specific dihedral angles, for instance, φ₁(C₅S₁C₂H₈) = φ₂(C₂S₁C₅H₉) = 59(7)° doi.org. The observed geometry of this conformer, when compared with other organic sulfides, indicates that steric repulsion between the organic substituents at the sulfur atom primarily influences the S-C bond distances and C-S-C angles, and to a lesser extent, the C-C parameters doi.org.
Vibrational and Rotational Spectroscopic Probes of Molecular Conformation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, and rotational spectroscopy, such as microwave spectroscopy, are powerful tools for probing the molecular conformation of this compound oup.comresearchgate.net. These spectroscopic methods provide experimental data that can be correlated with theoretical calculations to identify stable conformers and understand their relative energies.
Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, allows for the precise determination of rotational constants, which are highly sensitive to the molecular geometry in the gas phase researchgate.net. While specific detailed rotational constants for this compound were not explicitly provided in the search results, the technique is generally employed to validate gas-phase structures obtained from quantum chemical calculations researchgate.netnih.govacs.org. Vibrational spectra, on the other hand, reveal characteristic absorption or scattering bands corresponding to specific molecular vibrations, which can be used to distinguish between different conformers and study their interconversion oup.com. For instance, studies on related organoselenium compounds like diisopropyl selenide (B1212193) have utilized infrared and Raman spectra to assign fundamental vibrations and study rotational isomerism, presuming a C₂ form as the most stable in the liquid state oup.com.
Analysis of Conformational Equilibria and Isomeric Forms
The conformational landscape of this compound involves the existence of multiple stable conformers, with their relative populations determined by their energy differences and the temperature doi.org. Ab initio gradient optimization calculations have identified five stable conformations for this compound doi.org. Among these, the conformer possessing C₂ symmetry has been identified as the most stable in the vapor phase doi.org. While the presence of minor concentrations of other less stable forms cannot always be definitively established, computational methods play a crucial role in predicting and characterizing these various isomeric forms and their conformational equilibria doi.org. The interconversion between conformers involves internal rotations around the C-S bonds, and the energy barriers associated with these rotations dictate the dynamics of conformational changes researchgate.net.
Stereochemical Implications of Molecular Geometry
This compound is an achiral molecule ncats.io. Chirality arises when a molecule is non-superimposable on its mirror image, typically due to the presence of an asymmetric center or other elements of chirality mostwiedzy.plwindows.net. In the case of this compound, the central sulfur atom is bonded to two identical isopropyl groups, and the molecule possesses a plane of symmetry, rendering it achiral ncats.io. This lack of chirality means that this compound does not exist as enantiomers or diastereomers based on its molecular geometry. The stereochemical features of a molecule, encompassing both configuration and conformation, can influence its reactivity and physical properties, but for this compound, its inherent achiral nature simplifies these considerations windows.net.
Synthetic Methodologies and Mechanistic Investigations of Diisopropyl Sulfide
Controlled Synthesis Pathways and Optimization Strategies
One method for synthesizing diisopropyl sulfide (B99878) involves the reaction of propylene (B89431) with sulfur or hydrogen sulfide, sometimes in the presence of accelerators. nih.govsemanticscholar.orgnih.gov Studies indicate that the formation of diisopropyl sulfide in these reactions may involve mechanisms other than free radical chain reactions, particularly when certain facilitating substances are present. nih.govsemanticscholar.orgnih.gov For instance, zinc dimethyl dithiocarbamate (B8719985) (ZnDMDC), a vulcanization accelerator, has been shown to promote the reaction of hydrogen sulfide with olefins. nih.govsemanticscholar.orgnih.gov
Another synthetic route involves the reaction of this compound with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction, typically conducted in chlorobenzene (B131634) at low temperatures followed by reflux, yields sulfur-rich heterocyclic compounds such as 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimeric analogue. acs.orgacs.orgresearchgate.netacs.org The selective formation of certain disulfides can be achieved by performing the reaction in the presence of diisopropyl disulfide at the final stage. acs.orgacs.orgresearchgate.netacs.org
Reaction Kinetics and Thermodynamic Parameters of Formation
While specific kinetic and thermodynamic parameters for the direct formation of this compound are not extensively detailed in the provided search results, related studies on sulfur transfer reactions and the formation of other sulfur-containing compounds offer insights into the kinetic behavior of similar systems. For example, kinetic studies on sulfur transfer from imidomethylrhenium sulfides to phosphines or alkyl isocyanides have shown reaction rates that are first-order with respect to the rhenium sulfide dimer and second-order with respect to monodentate phosphine (B1218219) concentrations. acs.orgnih.gov The addition of non-oxidizable coordinating ligands, such as pyridine, can accelerate these reactions, changing the order with respect to phosphine concentration to unity. acs.orgnih.gov
General thermodynamic parameters for various chemical compounds, including enthalpy of formation, Gibbs free energy of formation, and heat capacities, are available for this compound, indicating its stability and energy profile. chemeo.comnist.gov
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 118.24 | g/mol |
| Boiling Point | 67 | °C (1013 hPa) avantorsciences.com |
| Melting Point | -69.1 | °C avantorsciences.com |
| Density | 0.8306 | g/cm³ (0 °C) avantorsciences.com |
| Flash Point | 7.22 (45.00) | °C (°F) thegoodscentscompany.com |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4265.8 ± 1.6 | kJ/mol chemeo.com |
| Liquid Phase Heat Capacity (Cp,liquid) | 218.4 | J/mol×K chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -11.4 | kJ/mol chemeo.com |
| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -183.7 ± 1.6 | kJ/mol chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 40.9 ± 0.8 | kJ/mol chemeo.com |
| Log10 of Water Solubility (log10WS) | -2.8 | mol/l chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.84 | stenutz.eu |
Elucidation of Reaction Mechanisms
The formation of this compound and related sulfur compounds can involve various mechanistic pathways, including free radical, non-radical, and sulfur transfer processes.
Free radical mechanisms often involve the homolysis of S-S bonds, generating thiyl radicals that can then participate in chain reactions. rsc.orgrsc.org In the context of this compound, studies on the reaction of propylene with sulfur (or hydrogen sulfide) and free radical accelerators have shown that while some products may form via free radical fragments, the formation of this compound itself appears to involve a mechanism other than a free radical chain reaction. nih.govsemanticscholar.orgnih.gov The quantity of this compound formed is not increased by the presence of free radical accelerators like di-tert-butyl peroxide and can even be reduced by gamma rays, suggesting a non-radical pathway for its primary formation. nih.gov However, free radicals can contribute to the formation of other sulfur compounds through fragmentation and rearrangement. nih.gov
Evidence suggests that non-radical or polar mechanisms play a significant role in the formation of this compound. nih.govsemanticscholar.orgnih.gov For instance, a polar mechanism has been indicated for the sulfur-catalyzed reaction of hydrogen sulfide with olefins. semanticscholar.orgnih.gov In the oxidation of organic sulfides, both electrophilic and free-radical processes can be involved, with the behavior being highly dependent on the sulfide's structure. sci-hub.se Dialkyl sulfides, including this compound, can yield corresponding sulfoxides through bromine-catalyzed oxidation with hydrogen peroxide, suggesting an electrophilic attack on sulfur. sci-hub.se
Unimolecular elimination (E1) reactions involve the removal of a leaving group and an adjacent hydrogen to form a double bond, typically proceeding through a carbocation intermediate. libretexts.orglibretexts.orgvedantu.com While E1 reactions are common for alkyl halides to form alkenes, the direct formation of this compound via a unimolecular elimination from a precursor is not explicitly detailed in the provided search results. However, elimination reactions, in general, are characterized by the departure of a leaving group and the removal of a proton by a base, leading to the formation of a new bond. mgscience.ac.in E1 reactions are first-order with respect to the substrate and are often in competition with SN1 reactions due to a shared rate-determining step involving carbocation formation. libretexts.orglibretexts.orgvedantu.comamazonaws.com
Sulfur transfer and exchange processes are crucial in the synthesis and transformation of various sulfur-containing compounds. Thiol-disulfide exchange is a well-known reaction where a thiolate group displaces a sulfur atom in a disulfide bond, forming a new disulfide and releasing a new thiolate. wikipedia.org This reaction is pH-dependent, with higher pH favoring the thiolate form, thereby promoting the reaction. While this compound is a thioether (sulfide) and not a disulfide, these exchange reactions are fundamental to the broader chemistry of organosulfur compounds. The synthesis of unsymmetrical disulfides, for example, can be achieved through sulfur-mediated umpolung strategies. rsc.org In biological systems, sulfur transferases facilitate the transfer of sulfur as a persulfide between proteins, highlighting the importance of these processes in sulfur metabolism. nih.gov
Advanced Spectroscopic and Analytical Characterization of Diisopropyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum.
In the ¹H NMR spectrum of diisopropyl sulfide (B99878), the molecule's symmetry results in two distinct signals. The methine (-CH) protons are chemically equivalent, as are the twelve methyl (-CH₃) protons. The signal for the methine protons appears as a septet (a multiplet split into seven lines) due to spin-spin coupling with the six adjacent methyl protons on its own isopropyl group. Conversely, the signal for the methyl protons appears as a doublet, as they are coupled to the single adjacent methine proton.
The ¹³C NMR spectrum is similarly simple due to the molecule's symmetry, showing only two signals corresponding to the two types of carbon atoms: the methine carbons and the methyl carbons.
Table 1: NMR Spectroscopic Data for Diisopropyl Sulfide in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.98 | Septet | -S-CH -(CH₃)₂ |
| ¹H | ~1.26 | Doublet | -CH-(CH ₃)₂ |
| ¹³C | 34.53 | - | -S-C H-(CH₃)₂ |
| ¹³C | 23.51 | - | -CH-(C H₃)₂ |
Data sourced from the Spectral Database for Organic Compounds (SDBS) and other chemical data providers.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, which requires a change in the molecule's dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational frequencies; this technique is dependent on a change in the molecule's polarizability.
For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of the alkyl groups. The C-S bond stretch is also present but is typically weak in the IR spectrum.
Key vibrational modes observed in the infrared spectrum include:
C-H Stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, which are characteristic of sp³ C-H bonds in the isopropyl groups.
C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and methine groups appear in the 1350-1470 cm⁻¹ range. A characteristic split peak around 1370 cm⁻¹ and 1385 cm⁻¹ is indicative of the isopropyl group.
C-S Stretching: The carbon-sulfur bond stretch is expected in the 600-800 cm⁻¹ region. This absorption is often weak and can be difficult to distinguish definitively.
Raman spectroscopy is particularly useful for observing the less polar C-S and S-S bonds, which often produce stronger signals in Raman than in IR spectra. The symmetric C-S stretch in this compound would be expected to produce a distinct Raman signal.
Table 2: Principal Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2965 - 2870 | Stretching | C-H (sp³) |
| 1465 - 1450 | Bending | C-H (CH₂ and CH₃) |
| 1385 - 1365 | Bending | C-H (Isopropyl split) |
| ~670 | Stretching | C-S |
Frequencies are typical values for the assigned functional groups and are consistent with data from the NIST Chemistry WebBook.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it allows for the separation of components in a mixture prior to their analysis by MS, making GC-MS an excellent tool for both identification and purity assessment.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z of 118, corresponding to the molecular weight of the compound (C₆H₁₄S). The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for aliphatic sulfides include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the C-S bond.
Key fragments in the mass spectrum of this compound include:
m/z 118: The molecular ion [CH(CH₃)₂]₂S⁺.
m/z 103: Loss of a methyl radical ([M-15]⁺).
m/z 75: Loss of a propyl radical ([M-43]⁺), corresponding to the [S-CH(CH₃)₂]⁺ fragment.
m/z 61: A significant fragment corresponding to the protonated thiirane-like structure [C₂H₅S]⁺.
m/z 43: The base peak, corresponding to the isopropyl cation [CH(CH₃)₂]⁺.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 118 | 41.6 | [C₆H₁₄S]⁺ (Molecular Ion) |
| 103 | 51.4 | [C₅H₁₁S]⁺ |
| 76 | 22.8 | [C₃H₈S]⁺ |
| 61 | 89.3 | [C₂H₅S]⁺ |
| 43 | 100.0 | [C₃H₇]⁺ (Isopropyl cation) |
Data sourced from the NIST Chemistry WebBook.
Electron Diffraction Techniques for Gas-Phase Structure Determination
Gas-phase electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds. A beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and conformational information.
Studies on this compound using gas electron diffraction combined with theoretical calculations have determined its conformational properties and molecular structure in the vapor phase. Research has shown that the most stable conformer possesses C₂ symmetry. The steric repulsion between the two bulky isopropyl groups influences the bond lengths and angles around the central sulfur atom.
Table 4: Selected Gas-Phase Structural Parameters of this compound from Electron Diffraction
| Parameter | Value |
|---|---|
| Bond Lengths (rₐ) | |
| S-C | 1.833 (4) Å |
| C-C | 1.530 (4) Å |
| C-H | 1.118 (5) Å |
| Bond Angles (∠α) | |
| C-S-C | 102.8 (10)° |
| C-C-C | 111.0 (8)° |
Data from a study by Takeuchi H. published in the Journal of Molecular Structure. researchgate.net
Microwave Spectroscopy for Rotational Constant Determination
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. It is used to determine a molecule's rotational constants (A, B, and C) with extremely high precision. From these constants, it is possible to calculate highly accurate molecular structures, including bond lengths and angles, as well as other parameters like the molecular dipole moment.
Table 5: Illustrative Rotational Constants for Diethyl Disulfide (A Related Compound)
| Parameter | Value (MHz) |
|---|---|
| Rotational Constant A | 1262.5758(1) |
| Rotational Constant B | 845.40212(9) |
| Rotational Constant C | 574.00638(8) |
Disclaimer: The data presented is for diethyl disulfide and serves only as an example of the parameters obtained via microwave spectroscopy.
Computational Chemistry and Quantum Mechanical Investigations of Diisopropyl Sulfide
Ab Initio Quantum Chemical Calculations for Electronic Structure
Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they solve the electronic Schrödinger equation without reliance on empirical parameters. These methods provide a fundamental understanding of the electronic structure of a molecule. For diisopropyl sulfide (B99878), ab initio calculations, such as the Hartree-Fock (HF) method and more advanced post-Hartree-Fock methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), serve as a benchmark for accuracy. arxiv.org
These calculations determine the molecule's wave function, from which all other electronic properties can be derived. They are used to obtain precise energies and to map the electron density distribution, revealing how electrons are shared between the carbon, sulfur, and hydrogen atoms. While computationally intensive, high-level ab initio methods are invaluable for validating results from more approximate methods and for calculating properties where high accuracy is paramount, such as bond dissociation enthalpies. researchgate.net Studies on analogous molecules like diisopropyl disulfide have successfully used ab initio methods, specifically MP2 (Møller-Plesset perturbation theory of the second order), in conjunction with experimental techniques to accurately determine molecular structures. acs.org
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. chemrxiv.org DFT methods are used to determine the equilibrium geometry of diisopropyl sulfide by finding the minimum energy structure on the potential energy surface. nih.gov This involves systematically adjusting the positions of the atoms until the forces on them are negligible, resulting in optimized bond lengths, bond angles, and dihedral angles.
The choice of the functional is critical, especially for sulfur-containing molecules. Studies on similar compounds, such as dipropyl sulfone, have shown that common hybrid functionals like B3LYP can fail to predict correct molecular structures. Accurate results often require the use of long-range corrected and dispersion-corrected functionals, such as wB97XD, which better account for the non-covalent interactions that influence the molecule's shape. DFT calculations, often using a basis set like 6-311+G**, can provide detailed geometric parameters. mdpi.com
Table 1: Representative Geometric Parameters for a this compound Conformer Predicted by DFT (Note: These are typical values; precise figures depend on the specific conformer and level of theory.)
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Length | C-S | ~1.82 Å |
| Bond Length | C-C | ~1.54 Å |
| Bond Length | C-H | ~1.09 Å |
| Bond Angle | C-S-C | ~99.5° |
| Bond Angle | S-C-C | ~111.0° |
| Bond Angle | H-C-H | ~109.5° |
Exploration of Potential Energy Surfaces (PES) and Transition States
The Potential Energy Surface (PES) is a conceptual map of a molecule's energy as a function of its geometric coordinates. biorxiv.org For a flexible molecule like this compound, the PES is complex due to the possible rotations around its two sulfur-carbon (C-S) single bonds. Exploring the PES allows for the identification of all stable conformers (energy minima) and the transition states (saddle points) that connect them. researchgate.net
Computational exploration of the PES for this compound reveals multiple stable conformers with different arrangements of the isopropyl groups relative to the sulfur atom. Detailed analyses of related molecules have identified numerous distinct conformers with varying populations at room temperature. For instance, a study on the closely related diisopropyl disulfide identified three distinct conformers (G'GG', G'GT, and GGG') with relative energies within 2 kJ/mol of each other. acs.org The energy difference between these conformers and the energy barriers (activation energies) of the transition states that separate them dictate the molecule's dynamic behavior and conformational equilibrium.
Table 2: Illustrative Potential Energy Data for Hypothetical this compound Conformers (Note: Values are for illustration purposes to demonstrate the output of a PES scan.)
| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|
| Conformer A | Lowest energy state | 0.0 | 65 |
| Conformer B | Higher energy state | 1.5 | 25 |
| Conformer C | Higher energy state | 3.5 | 10 |
| Transition State (A↔B) | Energy barrier | 8.0 | - |
Molecular Mechanics (MM) and Force Field Development for Conformational Studies
While quantum mechanical methods are highly accurate, their computational cost can be prohibitive for exploring the vast conformational landscape of a molecule or for simulating its dynamics over long periods. Molecular Mechanics (MM) offers a computationally efficient alternative by using classical physics to model molecular interactions. aip.org
In MM, the energy of the molecule is calculated using a force field, which is a set of potential energy functions and associated parameters that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) forces. nih.gov Several general-purpose force fields exist, such as the General Amber Force Field (GAFF) and those within the CHARMM family, which can be applied to a wide range of organic molecules. nih.govaip.orgacs.org For specific applications, transferable force fields like TraPPE are also utilized. umn.edu The accuracy of an MM simulation for this compound heavily depends on the quality of the force field parameters, particularly the torsional parameters governing rotation around the C-S bonds. These parameters are often derived by fitting to high-level quantum mechanical calculations or experimental data to ensure they accurately reproduce the molecule's PES. nih.gov
Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are powerful tools for predicting spectroscopic properties and chemical reactivity. DFT calculations can compute the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com While calculated frequencies are often systematically overestimated due to approximations in the model, they can be brought into excellent agreement with experimental spectra by applying a uniform scaling factor. mdpi.comchemrxiv.org This allows for the confident assignment of specific vibrational modes, such as C-S stretching or CH₃ bending, to observed spectral features. researchgate.net
Table 3: Illustrative Comparison of Calculated and Scaled Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| C-H Asymmetric Stretch | 3080 | 2957 |
| C-H Symmetric Stretch | 3065 | 2942 |
| C-C Stretch | 1180 | 1133 |
| C-S Stretch | 715 | 686 |
Furthermore, quantum chemical calculations provide key reactivity descriptors based on Frontier Molecular Orbital (FMO) theory. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these orbital energies, various conceptual DFT descriptors can be calculated to quantify reactivity. researchgate.net
Table 4: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. |
Applications and Functionalization of Diisopropyl Sulfide in Chemical Synthesis and Materials Science
Role as a Solvent in Organic Transformations and Reaction Media Design
While diisopropyl sulfoxide (B87167) (DPSO), an oxidized derivative of diisopropyl sulfide (B99878), is known for its solvent properties due to its ability to dissolve both polar and non-polar compounds , diisopropyl sulfide itself is generally described as not miscible or difficult to mix with water fishersci.firheniumshop.co.il. Its primary utility in organic transformations is typically as a reactant or intermediate rather than a general solvent.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 625-80-9 | fishersci.finih.gov |
| Molecular Formula | C₆H₁₄S | fishersci.fiuni.lu |
| Molecular Weight | 118.24 g/mol | fishersci.finih.gov |
| Boiling Point | 119-120 °C or 120 °C @ 763 mmHg | fishersci.fifishersci.com |
| Density/Specific Gravity | 0.810-0.818 @ 20°C or 0.814 | thegoodscentscompany.comfishersci.fifishersci.com |
| Flash Point | 7 °C (44 °F) | fishersci.fifishersci.com |
| Refractive Index | 1.43500-1.44200 @ 20°C or 1.4385 | thegoodscentscompany.comfishersci.fi |
| Solubility in Water | Not miscible or difficult to mix | fishersci.firheniumshop.co.il |
| Odor | Stench | fishersci.fifishersci.com |
Precursor in the Synthesis of Complex Organosulfur Compounds
This compound serves as a fundamental building block for synthesizing a variety of more complex organosulfur compounds. A common transformation involves its controlled oxidation. For instance, this compound can be oxidized to diisopropyl sulfoxide (DPSO) using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Further controlled oxidation can lead to the formation of diisopropyl sulfone, a conversion that has been demonstrated using catalysts like graphene oxide . The reduction of diisopropyl sulfoxide can regenerate this compound, with lithium aluminum hydride (LiAlH₄) being effective for this conversion .
Beyond simple oxidation products, this compound participates in reactions to form sulfur-rich heterocyclic systems. For example, its reaction with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene (B131634) yields compounds such as 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimeric analogue, 5,5'-dithiobis(4-isopropylthio-1,2-dithiol-3-thione) acs.orgresearchgate.netresearchgate.net. These reactions highlight its utility in constructing intricate sulfur-containing molecular architectures.
Participation in Polymerization Processes and Elastomer Curing Chemistry
In polymerization processes, this compound has been utilized as a quenching agent. Specifically, it is employed in the synthesis of exo-olefin (methyl vinylidene)-terminated polyisobutylene (B167198) (PIB) acs.org. In this process, this compound is used to quench TiCl₄-catalyzed living PIB, followed by the addition of a base and methanol, leading to high yields (up to 98%) of the desired exo-olefin end groups acs.org. The effectiveness of this compound in this role is influenced by its stoichiometric excess relative to chain ends, the presence of a base, and reaction temperature acs.org.
In the context of elastomer chemistry, this compound has been observed as a product in reactions involving propylene (B89431) with sulfur or hydrogen sulfide, particularly in studies related to rubber vulcanization semanticscholar.orgnih.gov. The formation of this compound in these systems suggests a mechanism that deviates from a free-radical chain reaction, indicating its involvement or presence within the complex chemical environment of elastomer curing, potentially through polar mechanisms semanticscholar.orgnih.gov. It is important to distinguish this compound from other sulfur-containing compounds like bis(diisopropyl) thiophosphoryl disulfide or diisopropyl xanthogen polysulfide, which are known rubber accelerators and crosslinking agents vagmichemicals.comakrochem.comnih.govchemchart.comlehvoss.de.
Catalytic Roles in Sulfur-Containing Reaction Systems
This compound functions as a crucial component in reagent systems for selective organic transformations. Notably, in combination with N-chlorosuccinimide (NCS), this compound enables the selective oxidation of alcohols lookchemmall.com. This reagent mixture exhibits remarkable selectivity based on temperature: at 0°C, primary alcohols are oxidized to aldehydes while secondary alcohols remain unaffected, whereas at -78°C, secondary alcohols are oxidized to ketones without affecting primary alcohols lookchemmall.com. This differential reactivity underscores this compound's role in facilitating precise chemical control in synthetic methodologies.
Derivatization for Novel Chemical Entities
The derivatization of this compound extends beyond simple oxidation to create novel chemical entities with diverse functionalities. As previously mentioned, its oxidation products, diisopropyl sulfoxide and diisopropyl sulfone, represent fundamental derivatizations . Furthermore, its reactivity with disulfur dichloride allows for the synthesis of complex 1,2-dithiole-3-thiones and their derivatives, which are sulfur-rich heterocycles acs.orgresearchgate.netresearchgate.net. These derivatizations demonstrate the potential of this compound as a versatile starting material for constructing molecules with tailored properties for various applications in organic synthesis and materials science.
Environmental and Biochemical Research Contexts of Diisopropyl Sulfide
Occurrence and Metabolism in Microbial Systems
Direct, detailed information specifically on the occurrence and metabolism of diisopropyl sulfide (B99878) (DIPS) in microbial systems is limited in current literature. However, insights can be gained from studies on structurally related organosulfur compounds, particularly disulfides and trisulfides, which share similar isopropyl moieties.
For instance, diisopropyl disulfide and diisopropyl trisulfide have been identified as naturally occurring compounds in cyanobacterial blooms, notably those formed by Microcystis species. These compounds contribute to the persistent sulfurous odors observed in water bodies affected by such blooms, distinguishing them from transient hydrogen sulfide emissions. nih.govfishersci.ca The production of these related isopropyl-containing sulfur compounds by microorganisms suggests that microbial systems possess the enzymatic machinery capable of synthesizing or transforming similar branched organosulfur structures, potentially including diisopropyl sulfide.
Microorganisms are broadly recognized for their significant role in the decomposition and cycling of various organosulfur compounds in diverse environments. uni.lu While specific pathways for DIPS are not well-elucidated, the biodegradation of diisopropyl ether (DIPE), a compound with a similar branched structure but an ether linkage instead of a sulfide, has been demonstrated. For example, Mycolicibacterium sp. strain CH28, isolated from pharmaceutical groundwater, is capable of mineralizing DIPE, producing intermediates such as 2-propanol and acetone. nih.govthegoodscentscompany.com This serves as an analog, indicating that microbial systems can indeed break down branched aliphatic structures containing heteroatoms, which may extend to sulfide linkages.
Environmental Fate and Degradation Pathways in Abiotic and Biotic Processes
The environmental fate of this compound is influenced by both abiotic and biotic degradation processes, although its specific pathways are not as comprehensively characterized as some other environmental contaminants.
Abiotic Processes: this compound can participate in photochemical reactions. Studies have shown that sulfides, including this compound, can accelerate the photodegradation of carotenoids under ultraviolet A (UVA) irradiation. This acceleration effect is dependent on factors such as light intensity, temperature, and the initial concentrations of both the carotenoid and the sulfide. americanelements.com This indicates that DIPS can undergo transformations when exposed to light in natural environments. In the atmosphere, reactions with nitrate (B79036) radicals may also play a significant role in its oxidation. thegoodscentscompany.com Regarding hydrolysis, estimated rate constants for aqueous base/acid-catalyzed hydrolysis of this compound are not available, suggesting that it may be resistant to these forms of degradation or that its hydrolysis is complex under typical environmental conditions. thegoodscentscompany.com
Biotic Processes: The ready biodegradability of this compound is predicted to be "NO" by some models, suggesting it is not easily broken down by microorganisms. thegoodscentscompany.com However, other predictive models indicate potential for biodegradation over a period of "days-weeks." thegoodscentscompany.com This implies that while rapid degradation may not occur, a slower, more gradual microbial breakdown could be possible under certain environmental conditions.
In the broader context of organosulfur compound degradation, microbial desulfurization pathways are well-known. For instance, the "4S" pathway, primarily studied for dibenzothiophene (B1670422) (DBT), involves the oxidative cleavage of carbon-sulfur bonds, yielding products like 2-hydroxybiphenyl and sulfite (B76179) ions, without affecting the carbon content of the original molecule. nih.gov While this specific pathway is not confirmed for this compound, it illustrates the enzymatic capabilities of microorganisms to break down complex organosulfur structures.
Advanced Analytical Methods for Environmental Monitoring and Quantification
Accurate monitoring and quantification of this compound in environmental samples necessitate advanced analytical techniques capable of separating and detecting volatile organosulfur compounds. Gas Chromatography (GC) coupled with various detectors is a primary method for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the identification and quantification of this compound due to its ability to separate complex mixtures and provide structural information through mass fragmentation patterns. GC-MS has been successfully employed for the detection of this compound in environmental samples. thegoodscentscompany.com It is also used to identify degradation intermediates of related compounds like diisopropyl ether, underscoring its utility for similar branched organic molecules. nih.gov
Gas Chromatography with Flame Photometric Detection (GC/FPD): FPD is a sulfur-specific detector that offers high sensitivity for sulfur-containing compounds. This method has been applied to the analysis of other sulfur compounds, such as diisopropyl sulfate, in air samples, indicating its potential for the sensitive detection of this compound in environmental matrices. indiamart.com
Microextraction Techniques: To enhance the sensitivity and selectivity of detection, various microextraction methods are often coupled with chromatographic techniques. These include:
Solid-Phase Microextraction (SPME)
Headspace Solid-Phase Microextraction (HS-SPME)
Dispersive Liquid-Liquid Microextraction (DLLME)
Direct-Immersion Single-Drop Microextraction (DI-SDME)
These methods are frequently combined with GC-MS, GC-Flame Ionization Detection (GC-FID), or Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for the determination of organic sulfur species in complex environmental samples, such as water, air, and soil. uni.lu
Contribution to the Understanding of Organosulfur Cycling in Natural Environments
This compound, alongside other organosulfur compounds, contributes to the intricate web of organosulfur cycling in natural environments. This cycling is a critical component of the global sulfur cycle, influencing atmospheric chemistry, climate regulation, and ecosystem health.
Volatile organosulfur compounds, including dimethyl sulfide (DMS), methanethiol (B179389) (MeSH), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS), are significantly emitted from natural aquatic ecosystems to the atmosphere, serving as important sources of atmospheric sulfur. uni.lu The microbial production of diisopropyl disulfide and diisopropyl trisulfide by cyanobacteria like Microcystis directly links isopropyl-containing sulfur compounds to microbially mediated sulfur transformations and their impact on environmental quality, particularly in terms of taste and odor issues in water bodies. nih.govfishersci.ca
Recent research has expanded the understanding of organosulfur cycling beyond traditional oxic and photic environments. For example, studies have revealed that substantial quantities of organosulfur molecules, including dimethylsulfoniopropionate (DMSP) and DMS, exist in anoxic marine sediments, challenging the long-held belief that their significant production is solely confined to surface waters by photosynthetic organisms. This indicates a more complex and widespread microbial involvement in the production and consumption of diverse organosulfur compounds in various environmental niches.
Q & A
Q. What are the established synthetic protocols for preparing diisopropyl sulfide with high purity, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of sodium sulfide with isopropyl halides under controlled conditions. To ensure high purity, fractional distillation under inert atmospheres (e.g., nitrogen) is recommended, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and assess impurities . Gas chromatography (GC) with flame ionization detection (FID) can quantify purity by comparing retention times and peak areas against certified reference standards .
Q. What spectroscopic and chromatographic methods are most reliable for identifying this compound in complex mixtures?
Fourier-transform infrared spectroscopy (FTIR) is effective for detecting sulfur-containing functional groups (C-S stretching at ~600–700 cm⁻¹). For chromatographic separation, GC coupled with mass spectrometry (GC-MS) provides high specificity by matching fragmentation patterns to NIST reference libraries . High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is less common but applicable for non-volatile derivatives. Always include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?
Discrepancies often arise from differences in experimental conditions (e.g., pressure, calibration methods). To address this:
- Use differential scanning calorimetry (DSC) for precise boiling point determination under standardized pressure.
- Validate vapor pressure data via static or dynamic gas saturation techniques, cross-referencing with computational models like the Antoine equation .
- Publish detailed methodologies, including calibration curves and instrument specifications, to enhance reproducibility .
Q. What strategies are effective for analyzing this compound’s reactivity in oxidative environments, and how can conflicting kinetic data be reconciled?
Conflicting kinetic data may stem from uncontrolled variables (e.g., trace metal catalysts, oxygen levels). To standardize studies:
- Conduct reactions in sealed, oxygen-free reactors with in-situ monitoring (e.g., Raman spectroscopy).
- Use quantum mechanical calculations (density functional theory, DFT) to predict reaction pathways and compare with experimental activation energies .
- Perform sensitivity analyses to identify critical variables influencing oxidation rates .
Q. How can computational models improve the prediction of this compound’s solubility and partitioning behavior in biphasic systems?
Molecular dynamics (MD) simulations and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility parameters and partition coefficients (log P). Validate models against experimental data from shake-flask experiments with octanol-water systems, ensuring temperature and ionic strength are controlled. Discrepancies between predicted and observed values may indicate unaccounted intermolecular interactions (e.g., hydrogen bonding with trace water) .
Methodological Challenges and Data Gaps
Q. What experimental designs are recommended for studying this compound’s stability under long-term storage conditions?
Accelerated stability studies using elevated temperatures (40–60°C) can simulate degradation over time. Monitor degradation products via GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). For light-sensitive studies, employ amber glassware and UV-Vis spectroscopy to track photolytic changes. Include control samples with stabilizers (e.g., antioxidants) to assess their efficacy .
Q. How can researchers address the lack of standardized methods for detecting this compound in environmental samples (e.g., water, soil)?
Develop solid-phase microextraction (SPME) protocols coupled with GC-MS for trace-level detection in water. For soil matrices, optimize Soxhlet extraction with dichloromethane, followed by cleanup steps (e.g., silica gel chromatography) to remove interferents. Validate methods via spike-and-recovery experiments and interlaboratory comparisons to establish reproducibility .
Data Contradiction and Synthesis
Q. How should conflicting data on this compound’s bioaccumulation potential be interpreted?
Bioaccumulation studies require standardized test organisms (e.g., Daphnia magna) and controlled exposure durations. If experimental bioconcentration factors (BCFs) vary, assess lipid content of test organisms and water solubility of the compound. Computational tools like EPI Suite can supplement experimental data but must be validated against in-vivo results .
Q. What interdisciplinary approaches can resolve uncertainties in this compound’s role in organometallic catalysis?
Combine surface analysis techniques (X-ray photoelectron spectroscopy, XPS) with kinetic isotope effects (KIE) to elucidate catalytic mechanisms. Collaborate with computational chemists to model transition states and identify rate-determining steps. Cross-reference findings with heterogeneous catalysis databases (e.g., NIST Catalysis Registry) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
